2-(2-methylphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Description
2-(2-Methylphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a structurally complex small molecule featuring:
- A 2-methylphenoxy group linked to an acetamide backbone.
- A piperazine ring substituted at the 4-position with a pyrimidin-2-yl moiety.
- A sulfonamide bridge connecting the piperazine to the ethylacetamide chain.
This compound’s design integrates pharmacophores associated with receptor binding (e.g., pyrimidine for adenosine or kinase interactions) and sulfonamide groups for enhanced solubility and metabolic stability.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4S/c1-16-5-2-3-6-17(16)28-15-18(25)20-9-14-29(26,27)24-12-10-23(11-13-24)19-21-7-4-8-22-19/h2-8H,9-15H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHWNCMRGKMCJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and its analogs:
Key Observations:
Structural Variations and Activity: The pyrimidin-2-yl group in the target compound distinguishes it from analogs with methylsulfonyl () or pyrrolidine () substituents. Pyrimidine is a privileged scaffold in kinase inhibitors (e.g., imatinib) and adenosine receptor ligands . Phenoxyacetamide derivatives (e.g., ) are frequently associated with anti-inflammatory and analgesic activities, suggesting the target compound may share these properties .
Physicochemical Properties: The sulfonamide bridge in the target compound likely improves aqueous solubility compared to non-sulfonylated analogs (e.g., ). However, this group may increase renal toxicity risks, as seen in sulfonamide antibiotics .
Safety Profiles :
- Compounds with sulfonamide groups (e.g., ) commonly exhibit skin/eye irritation (H315, H319) and acute oral toxicity (H302). The target compound likely requires similar handling precautions .
- Nitro groups (e.g., ) are associated with mutagenicity, but their absence in the target compound reduces this risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
